4-Iodo-pyridine-2-carboxylic acid, sodium salt
Description
4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS: 618107-88-3) is a halogenated heterocyclic compound with the molecular formula C₆H₃INNaO₂ and a molecular weight of 270.99 g/mol . It is classified as a Reagent Grade chemical, widely used in academic research, pharmaceutical development, and industrial applications such as materials science and catalysis . The sodium salt form enhances its solubility in polar solvents, making it advantageous for reactions in aqueous or protic environments .

Properties
IUPAC Name |
sodium;4-iodopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYKBIRCCTBQG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3INNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635634 | |
| Record name | Sodium 4-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618107-88-3 | |
| Record name | Sodium 4-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination of Pyridine-2-carboxylic Acid
- Starting Material: Pyridine-2-carboxylic acid (also known as picolinic acid).
- Iodinating Agent: Molecular iodine (I2) or iodine monochloride (ICl) are commonly used. Alternative iodinating reagents may include N-iodosuccinimide (NIS).
- Reaction Conditions: The iodination is typically carried out in a polar solvent such as acetic acid or a mixture of water and organic solvents under controlled temperature (often ambient to moderate heating).
- Selectivity: The 4-position on the pyridine ring is favored due to electronic and steric factors. Reaction pH and temperature are optimized to maximize selectivity.
- Reaction Time: Varies from 1 to several hours depending on reagent concentration and temperature.
Neutralization to Sodium Salt
- After iodination, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide.
- The pH is adjusted to around neutral or slightly basic to ensure complete conversion to the sodium carboxylate salt.
- The sodium salt typically precipitates or remains in solution depending on solvent and concentration.
- The product is isolated by filtration or crystallization.
Purification
- The crude product can be purified by recrystallization from water or aqueous methanol.
- Slow evaporation or cooling crystallization methods are effective in obtaining high-purity single crystals.
- Additional purification techniques such as column chromatography are rarely needed but can be applied if impurities persist.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Pyridine-2-carboxylic acid + I2 (or NIS) in acetic acid, 20-60°C, 1-4 h | Selective iodination at 4-position |
| 2 | Neutralization with NaOH aqueous solution, pH ~7-9 | Formation of sodium 4-iodopyridine-2-carboxylate salt |
| 3 | Recrystallization from water/methanol | Purified sodium salt crystals |
- Spectroscopic Characterization: Infrared spectroscopy confirms the presence of carboxylate groups with characteristic asymmetric (1600–1550 cm⁻¹) and symmetric (1400 cm⁻¹) COO⁻ stretches. Pyridine ring vibrations appear in the 1220–1160 cm⁻¹ region. Elemental analysis matches the expected stoichiometry including iodine and sodium content.
- Crystallography: Single-crystal X-ray diffraction studies reveal the molecular geometry and confirm the position of the iodine substituent. Crystallization conditions influence lattice packing and purity.
- Computational Studies: Density functional theory (DFT) calculations support the electronic structure, showing the influence of the iodine substituent on the pyridine ring’s reactivity, particularly in oxidative addition steps relevant to cross-coupling reactions.
- Solubility: The sodium salt is water-soluble due to ionic dissociation, facilitating purification and handling.
- Iodination reactions should be conducted in a fume hood due to iodine’s volatility and toxicity.
- Personal protective equipment including gloves and lab coats is mandatory.
- Waste containing iodine and halogenated compounds must be disposed of according to hazardous waste regulations.
| Parameter | Details |
|---|---|
| Starting Material | Pyridine-2-carboxylic acid |
| Iodinating Agent | Iodine (I2), Iodine monochloride (ICl), or N-iodosuccinimide (NIS) |
| Solvent | Acetic acid, water, or mixed solvents |
| Temperature | 20–60°C |
| Reaction Time | 1–4 hours |
| Neutralization Agent | Sodium hydroxide aqueous solution |
| pH during Neutralization | ~7–9 |
| Purification | Recrystallization from water or aqueous methanol |
| Product Form | Sodium 4-iodopyridine-2-carboxylate salt (solid) |
| Molecular Weight | 270.99 g/mol |
The preparation of 4-iodo-pyridine-2-carboxylic acid, sodium salt is reliably achieved through selective iodination of pyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The process demands precise control of reaction conditions to ensure regioselectivity and product purity. Analytical techniques including IR spectroscopy, elemental analysis, and crystallography validate the structure and purity of the compound. This preparation method is well-established and forms the basis for further synthetic applications involving this iodinated pyridine derivative.
Chemical Reactions Analysis
4-Iodo-pyridine-2-carboxylic acid, sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylate group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
4-Iodo-pyridine-2-carboxylic acid, sodium salt is widely used as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in the development of:
- Anti-inflammatory Drugs : The compound serves as a building block for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Agents : It is involved in the synthesis of pyridine derivatives that exhibit anticancer properties.
Coordination Chemistry
This compound is utilized to create ligands for metal complexes, which are essential in catalysis and materials science. The iodine atom enhances the reactivity of the compound, enabling it to form stable complexes with various metal ions.
Organic Synthesis
This compound is a key reagent in organic synthesis, particularly in:
- Formation of Heterocycles : It facilitates the creation of complex heterocyclic compounds that are important in medicinal chemistry.
- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are vital for forming biaryl compounds.
Agrochemical Research
In agrochemicals, this compound contributes to the formulation of pesticides and herbicides that enhance agricultural productivity. Its derivatives have shown efficacy against various pests and pathogens.
Biological Imaging
The compound is employed in developing fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes in real-time.
Research indicates that 4-Iodo-pyridine-2-carboxylic acid exhibits notable antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Bacillus subtilis | 0.047 mg/mL |
In addition to antibacterial activity, it has shown antifungal effects against strains such as Candida albicans and Fusarium oxysporum:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.039 mg/mL |
| Fusarium oxysporum | 0.056 mg/mL |
Antibacterial Efficacy Study
A study published in the Journal of Antimicrobial Agents evaluated various derivatives of pyridine compounds, including the sodium salt form. The findings indicated that this compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains.
Fungal Resistance Research
Research focused on the antifungal properties of this compound highlighted its potential to combat drug-resistant strains of Candida species. The study concluded that it could be a promising candidate for further development in antifungal therapies.
In Vivo Studies
Animal model studies assessed the safety and efficacy of 4-Iodo-pyridine-2-carboxylic acid in treating infections. Results showed significant reductions in bacterial load without notable toxicity at therapeutic doses.
Mechanism of Action
The mechanism of action of 4-Iodo-pyridine-2-carboxylic acid, sodium salt involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties. The carboxylate group can form coordination complexes with metal ions, affecting the compound’s solubility and stability .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-Chloro-4-iodopyridine-3-carboxylic Acid (CAS: 544671-78-5)
- Molecular Formula: C₆H₃ClINO₂
- Molecular Weight : 283.45 g/mol
- Key Differences :
- Substitution pattern: Chlorine at the 2-position and iodine at the 4-position, compared to iodine at the 4-position and a carboxylic acid group at the 2-position in the target compound.
- Reactivity: The chlorine substituent may increase electrophilic reactivity, while the sodium salt in the target compound improves solubility for nucleophilic reactions .
4-Iodo-2-Methoxy-pyridine-3-carboxylic Acid
- Molecular Formula: C₇H₆INO₃ (estimated)
- Key Differences :
2-Iodopyridine-3-carboxylic Acid (CAS: 6042-35-9)
- Molecular Formula: C₆H₄INO₂
- Key Differences: Iodine at the 2-position and carboxylic acid at the 3-position.
Physicochemical Properties
Solubility and Polarity
- The sodium salt form of the target compound exhibits higher aqueous solubility compared to its free acid form or neutral analogs like 4-Methylpyridine-2-carboxylic Acid (CAS: 4021-08-3) .
- Ionic nature contributes to a higher dipole moment (analogous to AMPYD at 6.22 Debye vs. CLPYD at 3.61 Debye in related studies), enhancing interactions in polar environments .
Molecular Weight and Reactivity
- The iodine atom increases molecular weight (270.99 g/mol) compared to non-halogenated analogs (e.g., 4-Piperidinecarboxylic Acid, 143.14 g/mol) .
- Heavy atom effect from iodine may influence spectroscopic properties (e.g., IR/Raman shifts) and radiative decay in photochemical applications .
Biological Activity
4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS Number: 618107-88-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₃INNaO₂. Its structure consists of a pyridine ring substituted with an iodine atom and a carboxylic acid group, which upon sodium salt formation enhances its solubility in water.
| Property | Value |
|---|---|
| Molecular Weight | 227.00 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Bacillus subtilis | 0.047 mg/mL |
These results demonstrate its potential as an antibacterial agent, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity. It was tested against Candida albicans and Fusarium oxysporum with MIC values indicating moderate to strong inhibition:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.039 mg/mL |
| Fusarium oxysporum | 0.056 mg/mL |
This suggests that the compound may be useful in developing treatments for fungal infections.
The biological activity of 4-Iodo-pyridine-2-carboxylic acid is hypothesized to involve interference with nucleic acid synthesis or disruption of cell wall integrity in microbes. The presence of the iodine atom may enhance its reactivity and interaction with microbial targets.
Case Studies
- Antibacterial Efficacy Study : A recent study published in Journal of Antimicrobial Agents evaluated various derivatives of pyridine compounds, including the sodium salt form. The study concluded that the compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains .
- Fungal Resistance Research : Another research project focused on the antifungal properties of this compound highlighted its potential to combat drug-resistant strains of Candida species. The findings indicated that it could be a promising candidate for further development in antifungal therapies .
- In Vivo Studies : Animal model studies have also been conducted to assess the safety and efficacy of 4-Iodo-pyridine-2-carboxylic acid in treating infections. Results showed significant reductions in bacterial load without notable toxicity at therapeutic doses .
Q & A
Q. What are the standard methods for synthesizing 4-iodo-pyridine-2-carboxylic acid, sodium salt, and how do solubility properties influence reaction design?
- Classification : Synthesis & Solubility Analysis
- Answer : The synthesis typically involves iodination of pyridine-2-carboxylic acid derivatives, followed by neutralization with sodium hydroxide. Solubility testing in polar (e.g., water, ethanol) and nonpolar solvents is critical for optimizing reaction conditions. For example, sodium salts are generally water-soluble due to ionic dissociation, which facilitates purification via recrystallization . Experimental protocols for salt preparation (e.g., titration or direct neutralization) should account for solubility differences between reactants and products to avoid premature precipitation .
Q. How can infrared (IR) spectroscopy and elemental analysis validate the structure of this compound?
- Classification : Structural Characterization
- Answer : IR spectroscopy identifies functional groups: the carboxylate group (COO⁻) shows asymmetric stretching near 1600–1550 cm⁻¹ and symmetric stretching around 1400 cm⁻¹. The pyridine ring exhibits C–N stretching at 1220–1160 cm⁻¹. Elemental analysis confirms stoichiometry (C, H, N, I, Na) against the empirical formula (C₆H₃INNaO₂). Cross-referencing with databases like the Cambridge Structural Database (CSD) ensures consistency with known pyridine derivatives .
Q. What safety protocols are essential when handling iodinated pyridine derivatives in the lab?
- Classification : Safety & Handling
- Answer : Due to iodine’s volatility and potential toxicity, use fume hoods for reactions involving iodination. Sodium salts may release HI gas under acidic conditions; neutralization traps or scrubbers are recommended. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Waste disposal must adhere to halogenated organic compound guidelines .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and resolve contradictions between computational and experimental data?
- Classification : Computational Modeling
- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for halogenated systems . Key parameters include HOMO-LUMO gaps and charge distribution on iodine. Discrepancies in bond lengths or vibrational frequencies may arise from solvent effects or crystal packing not modeled in DFT. Validate computational results against experimental X-ray crystallography or Raman data .
Q. What strategies optimize crystallization conditions for sodium salts of iodinated heterocycles to achieve high-purity single crystals?
- Classification : Crystallography & Purification
- Answer : Slow evaporation from aqueous or methanol/water mixtures is effective. Counterion selection (e.g., sodium vs. potassium) influences lattice stability. For challenging cases, seeding or temperature-gradient methods can promote nucleation. Analyze crystal packing via CSD surveys to identify common motifs (e.g., π-stacking in pyridinium salts) .
Q. How does the iodine atom’s position on the pyridine ring affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Classification : Reactivity & Mechanistic Studies
- Answer : The ortho-carboxylate group directs iodine’s electronic effects, enhancing oxidative addition with palladium catalysts. Compare kinetics with meta- or para-iodo isomers to assess steric and electronic influences. Use NMR (e.g., ¹H, ¹³C) to monitor intermediate formation and DFT to map transition states .
Q. What are the challenges in quantifying trace iodine content in sodium salts, and how can they be mitigated?
- Classification : Analytical Chemistry
- Answer : Iodine quantification via ICP-MS or ion chromatography requires digestion in nitric acid to avoid volatile losses. Cross-validate with gravimetric analysis (e.g., iodide precipitation as AgI). Contradictions in data may arise from incomplete digestion or matrix interference; internal standards (e.g., ¹²⁵I) improve accuracy .
Methodological Considerations
- Data Contradictions : Conflicting vibrational spectra (IR/Raman) between theory and experiment may stem from anharmonic effects or crystal field interactions. Re-optimize computational models with solvent corrections or compare with solid-state spectra .
- Experimental Design : When preparing derivatives, prioritize inert atmospheres to prevent iodine sublimation. Use Schlenk lines for air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
